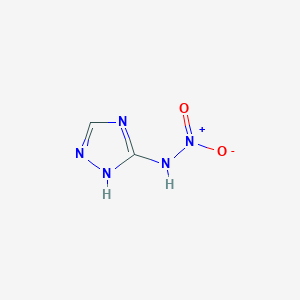

N-nitro-1H-1,2,4-triazol-3-amine

説明

“N-nitro-1H-1,2,4-triazol-3-amine” is a nitrogen-rich compound . It is also known by other names such as 3-Nitroamino-1,2,4-triazole .

Synthesis Analysis

A series of compounds similar to “N-nitro-1H-1,2,4-triazol-3-amine” were synthesized using medicinal chemistry approaches . The synthesis of N1-substituted 3-amino-1,2,4-triazoles has also been reported .Molecular Structure Analysis

The crystal structures of the neutral compound 3-azido-N-nitro-1H-1,2,4-triazol-5-amine and its triaminoguanidinium salt were determined by single-crystal X-ray diffraction . The density of these compounds ranged from 1.57 to 1.79 g/cm³ .Chemical Reactions Analysis

The compound “N-nitro-1H-1,2,4-triazol-3-amine” is stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . It can form hydrogen bonding and bipolar interactions, which allows it to interact with biomolecular targets and improve solubility .Physical And Chemical Properties Analysis

“N-nitro-1H-1,2,4-triazol-3-amine” has a molecular weight of 129.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 129.02867436 g/mol . The topological polar surface area is 99.4 Ų .科学的研究の応用

Energetic Material Development

N-nitro-1H-1,2,4-triazol-3-amine and its derivatives have been extensively researched for their potential as energetic materials. The research has focused on synthesizing nitrogen-rich salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine. These compounds have shown promising detonation performances, with varying levels of impact sensitivity, making them potential candidates for explosives or propellants. The properties such as density, heat of formation, and detonation performance are critical in determining their suitability as energetic materials (Wang et al., 2011).

Structural and Energetic Property Studies

Studies have been conducted to understand the influence of different amino substituents on the structural and energetic properties of nitroazoles, including N-nitro-1H-1,2,4-triazol-3-amine. The incorporation of N-amino and C-amino groups into nitroazole rings has shown improvements in nitrogen content, heat of formation, impact sensitivity, density, detonation velocity, and pressure. These findings are vital for designing next-generation energetic materials (Zhao et al., 2014).

Synthesis of Nitrogen-rich Molecules

The synthesis of nitrogen-rich molecules based on imidazole, 1,2,4-triazole, and tetrazole, including derivatives of N-nitro-1H-1,2,4-triazol-3-amine, has been explored for applications in nitrogen-rich gas generators. The energetic salts of these compounds have been prepared and analyzed for their physicochemical properties, including densities, heats of formation, and detonation velocities. Such research helps in developing materials with high energy content and specific physical properties (Srinivas et al., 2014).

Development of Anti-Chagasic Agents

Research has been conducted to explore the use of 3-nitro-1H-1,2,4-triazole-based compounds as anti-chagasic agents. These compounds were tested for antitrypanosomal activity and mammalian cytotoxicity, showing promising results against T. cruzi amastigotes. This research opens potential pathways for developing new classes of affordable and effective antitrypanosomal agents (Papadopoulou et al., 2011).

Computational Synthesis Studies

Computational studies have been carried out to investigate the synthesis of 5-nitro-1,2,4-triazol-3-one (NTO) from precursors like urea, exploring various catalysts and reaction conditions. Such studies are crucial in understanding the synthesis pathways and optimizing the production of N-nitro-1H-1,2,4-triazol-3-amine derivatives for specific applications (Cheng et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)nitramide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c8-7(9)6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMRKVRTECEDPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901517 | |

| Record name | NoName_643 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3822942.png)

![4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B3822950.png)

amino]-2-pyrazinecarbonitrile](/img/structure/B3822954.png)

![3-methyl-2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3822970.png)

![[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3822991.png)

![1H-imidazo[4,5-b]phenazine](/img/structure/B3823013.png)

![1-[2-(2-chloro-6-methoxyphenyl)isonicotinoyl]-4-methylpiperazine](/img/structure/B3823023.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(5-methyl-2-thienyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3823025.png)

![5-methyl-3-[3-(1-pyrrolidin-1-ylethyl)phenyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3823037.png)